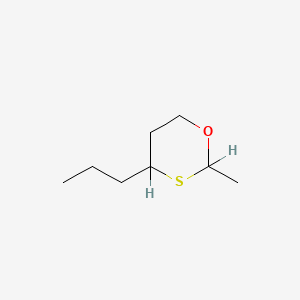
2-Methyl-4-propyl-1,3-oxathiane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Methyl-4-propyl-1,3-oxathiane involves the reaction of 3-sulfanylhexan-1-ol with acetaldehyde, leading to the formation of this compound and its enantiomers in wine. A stable isotope dilution assay using headspace solid-phase microextraction with chiral gas chromatography-mass spectrometry has been developed and validated to identify and quantify these compounds in wine, demonstrating the compound's presence across different wine samples (Wang, Capone, Roland, & Jeffery, 2021).
Molecular Structure Analysis
The molecular and crystal structure analysis of related oxathiane compounds has been extensively studied, providing insights into their conformational behavior and stability. For example, the reaction product of 1,1-diphenyl-propane-1,3-diol with thionyl-chloride, a compound structurally related to this compound, has been analyzed via X-ray analysis, revealing its crystalline structure and offering a basis for understanding the structural aspects of oxathiane derivatives (Petit, Lenstra, Geise, Hellier, & Phillips, 1980).
Chemical Reactions and Properties
Chemical reactions involving this compound highlight its formation and potential reactivity. The compound's synthesis and the identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine for the first time point to novel pathways and reactions of sulfanyl compounds in alcoholic beverages, revealing the diverse fate of these compounds in wine (Wang, Capone, Roland, & Jeffery, 2021).
Physical Properties Analysis
The physical properties of this compound, such as its enantiomeric distribution in wine and the correlation between its presence and the concentration of 3-SH, have been a significant focus of research. These studies have provided valuable information on the compound's behavior and its impact on wine aroma, showing strong correlations with the concentrations of varietal thiols and acetaldehyde during the fermentation process (Wang et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, including its stability and reactivity, have been explored to understand its contribution to wine aroma. Its synthesis from 3-SH and acetaldehyde, along with the detection of related compounds, underscores the complexity of wine chemistry and the subtle interplay of various chemical reactions that contribute to the beverage's sensory characteristics (Wang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Wine Aroma Analysis :
- Wang et al. (2021) developed a method for chiral analysis of cis-2-methyl-4-propyl-1,3-oxathiane in wine, a compound arising from 3-sulfanylhexan-1-ol and acetaldehyde. This study is significant for understanding the influences on wine aroma, given the impact of chirality on odorant molecules (Wang, Capone, Roland, & Jeffery, 2021).
- Chen, Capone, and Jeffery (2018) identified and quantitatively analyzed 2-methyl-4-propyl-1,3-oxathiane in wine, revealing its presence in a range of concentrations and potential implications for the fate of the important wine aroma compound 3-SH (Chen, Capone, & Jeffery, 2018).
Organic Synthesis and Chemical Analysis :
- Singer, Heusinger, Mosandl, and Burschka (1987) studied the oxidation of cis-2-methyl-4-propyl-1,3-oxathiane, yielding diastereomeric sulfoxides, which were separated by liquid chromatography. This research contributes to the field of stereochemistry and the synthesis of flavor compounds (Singer, Heusinger, Mosandl, & Burschka, 1987).
- Fuji, Usami, Kiryu, and Node (1992) explored the reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with various electrophiles, demonstrating its utility as a synthetic equivalent of a γ-hydroxypropyl anion. This has implications for the development of new synthetic methodologies in organic chemistry (Fuji, Usami, Kiryu, & Node, 1992).
Flavor Chemistry in Fruits :
- Winter, Furrer, Willhalm, and Thommen (1976) identified cis- and trans-2-methyl-4-propyl-1,3-oxathiane in the yellow passion fruit, contributing to the understanding of the fruit's flavor profile and the synthesis of new flavor constituents (Winter, Furrer, Willhalm, & Thommen, 1976).
Insecticidal Properties :
- Palmer and Casida (1995) explored 1,3-oxathianes, including derivatives of this compound, as potent insecticides. This research has practical applications in developing new insect control agents (Palmer & Casida, 1995).
Wirkmechanismus
Target of Action
2-Methyl-4-propyl-1,3-oxathiane is a key sulfur-containing aroma and flavor compound of yellow passion fruit . It is primarily targeted towards the olfactory receptors, contributing to the unique tropical green passion fruit note and a grapefruit-like tartness .
Result of Action
The primary result of this compound’s action is the elicitation of a strong olfactory response, characterized by a tropical green passion fruit note and a grapefruit-like tartness . This makes it valuable in flavor and fragrance formulations, particularly those mimicking exotic fruits .
Action Environment
Environmental factors such as temperature, pH, and presence of other aroma compounds can influence the action, efficacy, and stability of this compound. For instance, it is known to be flammable and should be kept away from heat and open flames .
Eigenschaften
IUPAC Name |
2-methyl-4-propyl-1,3-oxathiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGOLPMYJJXRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCOC(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047706 | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and oil | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.982 | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
67715-80-4, 59323-76-1 | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67715-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-methyl-4-propyl-1,3-oxathiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Oxathiane, 2-methyl-4-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-4-propyl-1,3-oxathiane in nature?
A1: this compound is a key aroma compound found in passion fruits. Specifically, the (+)-cis isomer is the main contributor to the characteristic passion fruit aroma. [, ] This compound is present in trace amounts, ranging from less than 0.5 to 18 ppb in passion fruit extracts. []
Q2: How is this compound formed in nature?
A2: While the exact biosynthetic pathway is not fully elucidated, research suggests a strong correlation between the concentrations of this compound, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde in wine. [, ] This suggests a potential formation mechanism involving the reaction of 3-SH and acetaldehyde.
Q3: Are there different forms of this compound?
A3: Yes, this compound exists as both cis and trans isomers. Furthermore, each geometric isomer can exist as two enantiomers. Interestingly, only the cis isomer of this compound has been detected in wine so far. [] In yellow passion fruits, the 4S-configured oxathianes dominate. []
Q4: Do the different forms of this compound have different properties?
A4: Yes, the enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane exhibit different organoleptic properties. [] Studies have shown that the (+) and (-) enantiomers possess distinct aromas.
Q5: Has the structure of this compound been confirmed experimentally?
A5: Yes, researchers have successfully synthesized both enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane. [] Furthermore, an X-ray structure analysis was performed on the sulfoxide derivative (3) obtained by oxidizing cis-2-Methyl-4-propyl-1,3-oxathiane with NaIO4. []
Q6: How stable is this compound in wine?
A6: Studies have shown that this compound can degrade in Sauvignon blanc wine over time. [] Factors such as the addition of acetaldehyde (100 mg/L), a pH of 3.0, and storage at 4°C appear to improve its stability.
Q7: Are there any known biological targets for this compound?
A7: Research has identified that this compound can activate the olfactory receptor Olfr90, which is expressed in both the murine renal cortex and olfactory epithelium. [, ]
Q8: What is the potential significance of Olfr90 activation by this compound?
A8: Interestingly, many known ligands of Olfr90 are of fungal origin. [, ] This suggests that Olfr90, and by extension this compound, might be involved in sensing fungal metabolites.
Q9: Are there any analytical methods to detect and quantify this compound?
A9: Yes, researchers have developed a stable isotope dilution assay (SIDA) using headspace-solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) to quantify cis-2-Methyl-4-propyl-1,3-oxathiane in wine. [] Multidimensional gas chromatography (MDGC) with sulfur-selective detection is another method used to analyze the enantiomeric distribution of this compound. []
Q10: What is the odor threshold of this compound in wine?
A10: The odor detection threshold of this compound in neutral white wine was determined to be 7.1 μg/L using a standard composed of 85% cis and 15% trans isomers. []
Q11: Are there any synthetic routes to produce this compound?
A11: Yes, researchers have developed an efficient enantioselective synthesis for both (+)- and (-)-cis-2-Methyl-4-propyl-1,3-oxathiane starting from (E)-2-hexen-1-ol. [] Another approach utilizes a proline-derived organocatalyst to synthesize the (+)-cis isomer via the asymmetric conjugated addition of benzyl thiol to trans-2-hexenal, followed by debenzylation. []
Q12: What are the potential applications of this compound?
A12: Due to its potent and pleasant aroma, this compound is a valuable ingredient in the fragrance and flavor industries. [] It is commonly used to impart a passion fruit aroma to various food and cosmetic products.
Q13: How can the authenticity of natural this compound be verified?
A13: The high enantiomeric purity of naturally occurring this compound allows for the differentiation between natural and synthetic (racemic) forms. This distinction is crucial for ensuring the authenticity and quality of products claiming to contain natural passion fruit flavor. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



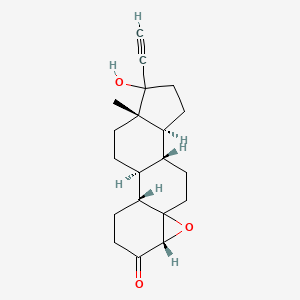


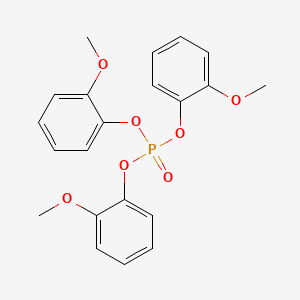
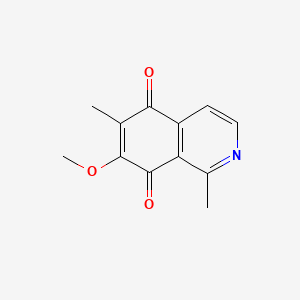
![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)
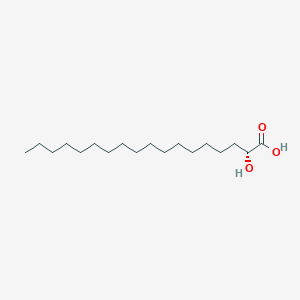

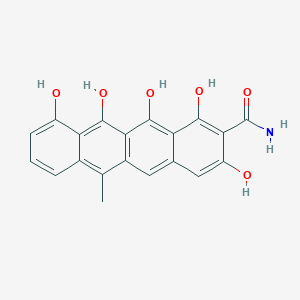
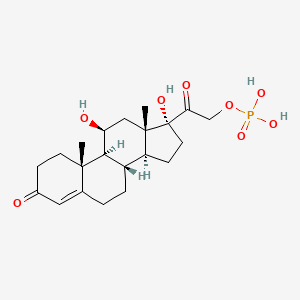
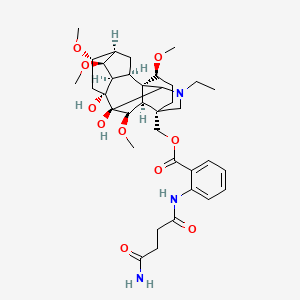
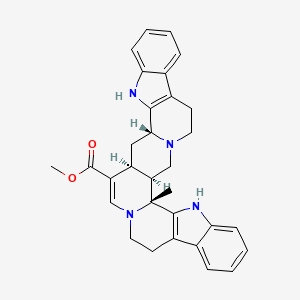

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)